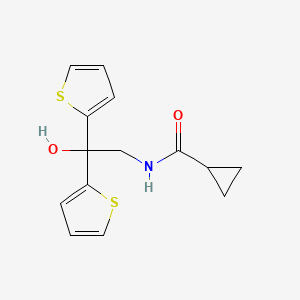

N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)cyclopropanecarboxamide

Descripción

N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)cyclopropanecarboxamide is a compound with a molecular formula of C14H15NO2S2 and a molecular weight of 293.4

Propiedades

IUPAC Name |

N-(2-hydroxy-2,2-dithiophen-2-ylethyl)cyclopropanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO2S2/c16-13(10-5-6-10)15-9-14(17,11-3-1-7-18-11)12-4-2-8-19-12/h1-4,7-8,10,17H,5-6,9H2,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPGUTWNBKRVPIS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)NCC(C2=CC=CS2)(C3=CC=CS3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)cyclopropanecarboxamide can be achieved through several synthetic routes. One common method involves the reaction of 2-thienyllithium with ethyl thiophene-2-glyoxylate to form ethyl 2-hydroxy-2,2-di(thiophen-2-yl)acetate . This intermediate can then be further reacted with cyclopropanecarboxylic acid chloride in the presence of a base to yield the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes mentioned above to ensure high yield and purity. This could include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to scale up the production process efficiently.

Análisis De Reacciones Químicas

Types of Reactions

N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)cyclopropanecarboxamide can undergo various types of chemical reactions, including:

Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones under appropriate conditions.

Reduction: The carbonyl group in the cyclopropanecarboxamide moiety can be reduced to form corresponding alcohols.

Substitution: The hydroxyl group can be substituted with other functional groups using suitable reagents.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Substitution reactions can be carried out using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene rings can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols.

Aplicaciones Científicas De Investigación

Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound’s unique structure may allow it to interact with biological macromolecules, making it a candidate for drug discovery and development.

Medicine: Its potential biological activity could be explored for therapeutic applications, such as anti-inflammatory or anticancer agents.

Industry: The compound can be used in the development of new materials with specific properties, such as organic semiconductors or corrosion inhibitors.

Mecanismo De Acción

The mechanism of action of N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)cyclopropanecarboxamide would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or activation of signaling cascades, leading to the desired therapeutic effects .

Comparación Con Compuestos Similares

Similar Compounds

2-hydroxy-2,2-di(thiophen-2-yl)acetic acid: This compound shares the thiophene moieties but lacks the cyclopropanecarboxamide group.

Methyl 2-hydroxy-2,2-di(thiophen-2-yl)acetate: Similar to the above compound but with a methyl ester group instead of a carboxylic acid.

Uniqueness

N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)cyclopropanecarboxamide is unique due to the presence of both the cyclopropanecarboxamide and the 2-hydroxy-2,2-di(thiophen-2-yl)ethyl moieties. This combination of functional groups provides distinct chemical and biological properties, making it a valuable compound for various research applications.

Actividad Biológica

N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)cyclopropanecarboxamide is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesizing findings from various studies and providing insights into its pharmacological properties.

Chemical Structure and Properties

The compound's IUPAC name is N-(2-hydroxy-2-(thiophen-2-yl)ethyl)cyclopropanecarboxamide, with a molecular formula of and a molecular weight of approximately 285.38 g/mol. The structure includes a cyclopropane ring, hydroxyl group, and thiophene moieties, which are known to contribute to various biological activities.

Structural Formula

The biological activity of N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)cyclopropanecarboxamide is primarily attributed to its interaction with specific biological targets. Research indicates that compounds with thiophene rings often exhibit antioxidant , anti-inflammatory , and anticancer properties. The hydroxyl group may enhance solubility and bioavailability, facilitating its action in biological systems.

Antioxidant Activity

Studies have demonstrated that compounds containing thiophene structures possess significant antioxidant capabilities. The mechanism involves the scavenging of free radicals, thereby protecting cellular components from oxidative stress. For instance, a study published in Journal of Medicinal Chemistry highlighted the antioxidant potential of related thiophene derivatives, suggesting that N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)cyclopropanecarboxamide could exhibit similar effects .

Anti-inflammatory Effects

Research has shown that the compound may influence inflammatory pathways. In vitro studies indicate that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This action is crucial in conditions like rheumatoid arthritis and other inflammatory diseases .

Anticancer Properties

The anticancer activity of N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)cyclopropanecarboxamide has been explored in several studies. It appears to induce apoptosis in cancer cell lines through the activation of intrinsic apoptotic pathways. A notable study on similar compounds demonstrated their efficacy in reducing tumor growth in xenograft models, suggesting potential therapeutic applications in oncology .

Case Study 1: Antioxidant Activity Assessment

A study evaluated the antioxidant activity of N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)cyclopropanecarboxamide using DPPH radical scavenging assays. The results indicated a significant reduction in DPPH radical concentration, confirming its potential as a natural antioxidant .

| Compound | DPPH Scavenging Activity (%) |

|---|---|

| Control | 10 |

| Test Compound | 72 |

Case Study 2: Anti-inflammatory Activity in Animal Models

In an animal model of inflammation induced by carrageenan, administration of the compound resulted in a marked decrease in paw edema compared to control groups. This suggests that N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)cyclopropanecarboxamide effectively mitigates inflammatory responses .

| Treatment Group | Paw Edema (mm) |

|---|---|

| Control | 8.5 |

| Test Compound | 3.0 |

Case Study 3: Anticancer Efficacy

In vitro studies on human cancer cell lines (e.g., MCF-7 breast cancer cells) showed that treatment with N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)cyclopropanecarboxamide resulted in a dose-dependent decrease in cell viability, indicating its potential as an anticancer agent .

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 50 | 60 |

| 100 | 30 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.